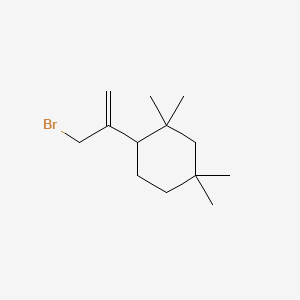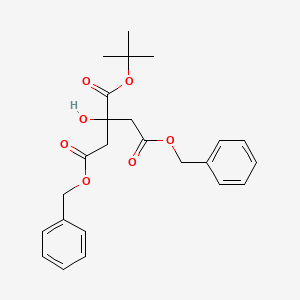
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane is an organic compound characterized by its unique structure, which includes a brominated propene group attached to a tetramethylcyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane typically involves the bromination of a suitable precursor. One common method is the reaction of 1,1,5,5-tetramethylcyclohexane with 3-bromoprop-1-ene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the bromine atom to the propene group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Addition: Halogens (e.g., Br2, Cl2), hydrogen gas with a catalyst (e.g., Pd/C), or electrophiles in the presence of acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields an alcohol, while addition of hydrogen results in a saturated hydrocarbon.
Applications De Recherche Scientifique
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane involves its interaction with molecular targets through its reactive bromine and propene groups. These functional groups can form covalent bonds with nucleophiles or participate in addition reactions, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-bromo-2-phenyl-2-propene
- 2-phenyl-3-bromo-1-propene
- 3-bromoprop-1-en-2-ylbenzene
Uniqueness
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane is unique due to its tetramethylcyclohexane ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other brominated propene compounds and influences its reactivity and applications.
Propriétés
Formule moléculaire |
C13H23Br |
|---|---|
Poids moléculaire |
259.23 g/mol |
Nom IUPAC |
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane |
InChI |
InChI=1S/C13H23Br/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3 |
Clé InChI |
KNRJZXOKRXCEHC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C(C1)(C)C)C(=C)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)
![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)



![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
